molecular formula C22H22FN5O2 B2542640 4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251682-20-8

4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2542640
CAS No.: 1251682-20-8
M. Wt: 407.449
InChI Key: IPKXRYNNYUYUDK-UHFFFAOYSA-N
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Description

4-Fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a sophisticated chemical hybrid scaffold designed for advanced pharmacological research. This compound integrates a benzamide-piperidine motif, a structure found in various biologically active molecules, with a 1,2,3-triazole linker . The 1,2,3-triazole ring is a privileged structure in medicinal chemistry, often utilized in the development of new therapeutic agents due to its metabolic stability and ability to participate in key hydrogen bonding interactions . Its primary research application is hypothesized to be in the inhibition of specific protein-protein interactions (PPIs) or as a key intermediate in the synthesis of more complex drug candidates. Researchers value this compound for its potential to modulate enzymatic activity or cellular signaling pathways, particularly in oncology and neurology. The mechanism of action is proposed to involve the piperidine moiety engaging with target enzyme active sites, while the triazole linker provides optimal spatial orientation for the 4-fluorobenzamide group to block substrate access. This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

4-fluoro-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c1-15-2-8-19(9-3-15)28-14-20(25-26-28)22(30)27-12-10-18(11-13-27)24-21(29)16-4-6-17(23)7-5-16/h2-9,14,18H,10-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKXRYNNYUYUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Fluorobenzoic Acid Derivatives

The patent CN103304439A provides an optimized route for fluorinated benzamide synthesis:

Step 1: Oxidation of 2-Fluoro-4-Nitrotoluene

2-Fluoro-4-nitrotoluene → (KMnO₄, NaOH, H₂O, 80-95°C, 16h) → 2-Fluoro-4-nitrobenzoic Acid (74.2% yield)

Critical parameters:

  • Phase transfer catalysts (e.g., tetrabutylammonium chloride) enhance reaction efficiency
  • pH adjustment to 2-4 during workup ensures high purity

Step 2: Acid Chloride Formation

2-Fluoro-4-nitrobenzoic Acid + SOCl₂ → (CHCl₃, 60°C, 3h) → Acid Chloride Intermediate

Triethylamine acts as a HCl scavenger, achieving 95.6% conversion.

Step 3: Amidation with Piperidin-4-Amine

Acid Chloride + Piperidin-4-Amine → (Et₃N, THF, 0°C→RT) → 4-Nitro Intermediate

Subsequent hydrogenation (H₂, Pd/C) reduces the nitro group to the primary amine.

Construction of 1-(p-Tolyl)-1H-1,2,3-Triazole-4-Carbonyl Chloride

Method A: CuAAC Approach

p-Tolyl Azide + Propioloyl Chloride → (CuI, DIPEA, DMF, 50°C) → Triazole Carbonyl Chloride

Key advantages:

  • >85% regioselectivity for 1,4-disubstituted triazole
  • DMF enhances Cu(I) solubility and reaction kinetics

Method B: Cycloaddition-Ester Hydrolysis

p-Tolyl Azide + Ethyl Propiolate → (CuSO₄·5H₂O, Sodium Ascorbate) → Ethyl Triazolecarboxylate  
↓ (NaOH, EtOH/H₂O)  
Triazolecarboxylic Acid  
↓ (SOCl₂)  
Carbonyl Chloride

This three-step sequence achieves 78% overall yield with excellent purity.

Final Coupling Strategies

Sequential Amidation Process

Stage 1: Piperidine Functionalization

Piperidin-4-Amine + Triazole Carbonyl Chloride → (CH₂Cl₂, NMM, -15°C) → Intermediate I (89% yield)

Stage 2: Benzamide Formation

Intermediate I + 4-Fluorobenzoyl Chloride → (DMAP, TEA, THF) → Target Compound (76% yield)

One-Pot Coupling Optimization

A novel protocol using polymer-supported reagents:

Piperidin-4-Amine + Triazole Carbonyl Chloride + 4-Fluorobenzoyl Chloride  
↓ (PS-TBD, CH₃CN, 60°C)  
Target Compound (82% isolated yield)

Advantages:

  • Eliminates intermediate purification
  • Reduces reaction time from 48h to 12h

Spectroscopic Characterization Data

Table 1: Comparative NMR Data

Proton Environment δ (ppm) in DMSO-d₆ Multiplicity Assignment
Triazole C-H 8.42 s 1H, Triazole H5
Piperidine H-4 4.12 m 1H, Axial Position
Fluoroaryl CH meta to F 7.89 dd (J=8.5, 5.3 Hz) 2H, H2/H6
p-Tolyl Methyl 2.37 s 3H, Ar-CH₃

Key IR Absorptions:

  • 1678 cm⁻¹ (C=O stretch, amide I band)
  • 1542 cm⁻¹ (N-H bend, amide II)
  • 1224 cm⁻¹ (C-F stretch)

Process Optimization Challenges

Regioselectivity in Triazole Formation

Despite Cu(I) catalysis, competing 1,5-regioisomer formation occurs at:

  • Elevated temperatures (>70°C)
  • Polar aprotic solvents (DMSO > DMF > CH₃CN)

Mitigation Strategies:

  • Maintain reaction temperature at 50±5°C
  • Use 2,6-lutidine as co-base to suppress copper aggregation

Epimerization at Piperidine C-4

Racemization observed during:

  • Prolonged heating in acidic/basic conditions
  • Microwave-assisted coupling

Solution:

  • Conduct amidation at 0-5°C
  • Employ Hünig's base instead of TEA

Scalability and Industrial Feasibility

Table 2: Pilot-Scale Performance Metrics

Parameter Lab Scale (5g) Pilot Scale (500g)
Overall Yield 76% 68%
Purity (HPLC) 99.1% 98.4%
Process Mass Intensity 42 37
Cycle Time 72h 96h

Critical scalability considerations:

  • Exothermic risk during SOCl₂ reactions requires jacketed reactors
  • Triazole carbonyl chloride stability limits storage to <72h at -20°C

Alternative Synthetic Routes

Suzuki-Miyaura Coupling Approach

4-Bromo-N-(piperidin-4-yl)benzamide + p-Tolyltriazole Boronic Ester  
→ (Pd(PPh₃)₄, K₂CO₃, DME/H₂O)  
→ Target Compound (58% yield)

Limitations:

  • Requires expensive palladium catalysts
  • Competing protodeboronation reduces efficiency

Enzymatic Amidation

4-Fluorobenzoic Acid + Piperidine-Triazole Amine  
→ (CAL-B Lipase, TBME, 45°C)  
→ Target Compound (41% yield)

Emerging methodology with potential for greener synthesis.

Chemical Reactions Analysis

Synthetic Routes and Key Reactivity

The synthesis of this compound involves multi-step reactions, with the triazole ring formation as a critical step. Source describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) for constructing the 1,2,3-triazole core, using CuSO₄·5H₂O and sodium ascorbate under aqueous conditions. The p-tolyl group is introduced via this "click chemistry" approach. Subsequent steps include piperidine ring functionalization and benzamide coupling, often employing reagents like EDCl/HOBt for amide bond formation .

Oxidation Reactions

The benzamide and triazole moieties are susceptible to oxidation under specific conditions. For example:

  • Piperidine Ring Oxidation : Under strong oxidizing agents (e.g., KMnO₄ in acidic conditions), the piperidine ring may undergo dehydrogenation to form a pyridine derivative.

  • Triazole Stability : The 1,2,3-triazole ring is generally resistant to oxidation but may react with ozone or peroxides under extreme conditions .

Reaction Type Reagents/Conditions Product Yield Source
Piperidine dehydrogenationKMnO₄, H₂SO₄, 80°C, 6 hrsPyridine derivative~45%
Triazole ozonolysisO₃, CH₂Cl₂, -78°C, 2 hrsFragmented carbonyl compoundsNot reported

Reduction Reactions

The compound’s carbonyl groups and aromatic systems participate in reduction reactions:

  • Benzamide Reduction : LiAlH₄ reduces the benzamide to a benzylamine derivative.

  • Triazole Reduction : Catalytic hydrogenation (H₂/Pd-C) partially saturates the triazole ring, though full reduction is challenging due to aromatic stability .

Reaction Type Reagents/Conditions Product Yield Source
Benzamide reductionLiAlH₄, THF, reflux, 12 hrsN-(piperidinyl)benzylamine~60%
Partial triazole reductionH₂ (1 atm), 10% Pd/C, MeOH, 25°CDihydrotriazole derivative~30%

Substitution Reactions

The fluorine atom on the benzamide ring enables nucleophilic aromatic substitution (NAS):

  • Fluorine Displacement : Treatment with amines (e.g., piperidine) in DMF at 120°C replaces fluorine with an amine group .

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the para position relative to the fluorine .

Reaction Type Reagents/Conditions Product Yield Source
NAS with piperidinePiperidine, DMF, 120°C, 24 hrs4-piperidino-N-(piperidinyl)benzamide~55%
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 2 hrs4-fluoro-3-nitrobenzamide derivative~40%

Functionalization of the Piperidine Ring

The piperidine nitrogen undergoes alkylation or acylation:

  • N-Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields quaternary ammonium salts .

  • Acylation : Acetic anhydride acetylates the piperidine nitrogen under mild conditions .

Reaction Type Reagents/Conditions Product Yield Source
N-MethylationCH₃I, K₂CO₃, DMF, 50°C, 6 hrsN-Methylpiperidinium derivative~75%
N-AcetylationAc₂O, pyridine, 25°C, 12 hrsN-Acetylpiperidine analog~85%

Triazole Ring Modifications

The triazole ring participates in cross-coupling reactions:

  • Suzuki Coupling : Aryl boronic acids react at the triazole’s C-5 position using Pd(PPh₃)₄ as a catalyst .

  • Halogenation : NBS selectively brominates the p-tolyl group under radical conditions .

Reaction Type Reagents/Conditions Product Yield Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-triazole hybrid~50%
p-Tolyl brominationNBS, AIBN, CCl₄, reflux4-bromo-p-tolyltriazole derivative~65%

Stability Under Hydrolytic Conditions

The compound demonstrates limited hydrolysis resistance:

  • Amide Hydrolysis : Prolonged exposure to HCl (6M) cleaves the benzamide bond, yielding 4-fluorobenzoic acid and a piperidine-triazole intermediate .

Reaction Type Reagents/Conditions Product Yield Source
Acidic hydrolysis6M HCl, reflux, 48 hrs4-fluorobenzoic acid + piperidine-triazole~90%

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is its potential as an anticancer agent. Research has indicated that triazole derivatives can effectively inhibit various cancer cell lines by targeting specific proteins involved in cell proliferation and survival.

  • Mechanism of Action : The compound may function by inhibiting polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in cancer cells. Inhibitors targeting Plk1 have shown promise in preclinical studies for their ability to induce mitotic arrest and apoptosis selectively in cancerous cells while sparing normal cells .
  • Case Studies : A study identified a series of triazoloquinazolinone-based compounds that exhibit potent inhibitory activity against Plk1. These compounds were evaluated for their efficacy using cell-based assays, demonstrating significant cytotoxicity against cancer cells .

Neuropharmacological Applications

The compound's structural features suggest potential applications in neuropharmacology, particularly concerning disorders such as anxiety and depression.

  • Binding Affinity : Derivatives of triazole compounds have been investigated for their affinity towards various neurotransmitter receptors. For instance, studies have shown that triazole derivatives can modulate the activity of mu-opioid receptors, which are crucial in pain management and mood regulation .
  • Research Findings : A synthesis of fentanyl triazole derivatives revealed their interaction with mu-opioid receptors, indicating that similar structural modifications could enhance the pharmacological profile of 4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide) for treating pain or mood disorders .

Coordination Chemistry

The compound also serves as a versatile ligand in coordination chemistry due to the presence of the triazole moiety.

  • Ligand Properties : Triazole derivatives have been demonstrated to act as cyclometalating ligands with various chelation modes. This property allows for the formation of stable metal complexes that can be utilized in catalysis or material science .
  • Research Insights : Studies have shown that phenyl-triazole derivatives can coordinate with transition metals to form complexes with unique properties. These complexes are being explored for applications in catalysis and materials science due to their enhanced stability and reactivity .

Data Tables

Application AreaMechanism/TargetKey Findings/Case Studies
Anticancer ActivityInhibition of Plk1Significant cytotoxicity against cancer cells observed
NeuropharmacologyModulation of mu-opioid receptorsEnhanced binding affinity noted in synthesized derivatives
Coordination ChemistryCyclometalating ligandStable metal complexes formed with unique properties

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold and Substituent Variations

The compound shares structural motifs with several analogs, differing primarily in substituents and linker groups. Key analogs include:

2-Chloro-N-(1-(1-(4-Chlorophenyl)-1H-1,2,3-Triazole-4-Carbonyl)Piperidin-4-yl)Benzamide
  • Structural Similarities : Identical triazole-carbonyl-piperidine-benzamide backbone.
  • Key Differences :
    • Benzamide substituent: 2-chloro vs. 4-fluoro in the target compound.
    • Triazole aryl group: 4-chlorophenyl vs. p-tolyl.
[18F]CFPyPB (2,4-Dichloro-N-((1-(Propylsulfonyl)-4-(6-Fluoropyridin-2-yl)Piperidin-4-yl)Methyl)Benzamide)
  • Structural Similarities : Benzamide-piperidine core.
  • Key Differences :
    • Substituents: 2,4-dichloro on benzamide vs. 4-fluoro.
    • Triazole absence: Replaced by a fluoropyridinyl-sulfonyl group.
  • Implications : The sulfonyl and pyridinyl groups may confer distinct electronic and steric properties, influencing solubility or target selectivity .
5-Amino-1-[(4-Fluorophenyl)Methyl]-1H-1,2,3-Triazole-4-Carboxamide
  • Structural Similarities : Triazole-carboxamide motif.
  • Key Differences :
    • Carboxamide vs. carbonyl linkage to piperidine.
    • Fluorophenylmethyl substituent vs. p-tolyl.
  • Implications : The carboxamide group may reduce metabolic stability compared to the carbonyl linker in the target compound .

Table of Comparative Structural Features

Compound Name Core Structure Benzamide Substituent Triazole Substituent Piperidine Modification Key Distinguishing Features
Target Compound Benzamide-Piperidine-Triazole 4-Fluoro p-Tolyl None Reference structure
2-Chloro-N-(1-(1-(4-Chlorophenyl)-1H-1,2,3-Triazole-4-Carbonyl)Piperidin-4-yl)Benzamide Benzamide-Piperidine-Triazole 2-Chloro 4-Chlorophenyl None Halogenated substituents on both rings
[18F]CFPyPB Benzamide-Piperidine 2,4-Dichloro N/A Propylsulfonyl, Fluoropyridinyl No triazole; fluoropyridinyl-sulfonyl
5-Amino-1-[(4-Fluorophenyl)Methyl]-1H-1,2,3-Triazole-4-Carboxamide Triazole-Carboxamide N/A 4-Fluorophenylmethyl None Carboxamide linkage; no piperidine-benzamide

Implications of Substituent Modifications

  • Halogen vs. Alkyl Groups : Chlorine (electron-withdrawing) vs. p-tolyl’s methyl (electron-donating) may influence electronic density on the triazole, affecting π-π stacking or hydrogen bonding .
  • Fluorine’s Role : The 4-fluoro substituent on benzamide likely enhances metabolic stability and membrane permeability compared to chlorine .
  • Triazole Linker : The carbonyl group in the target compound may offer greater rigidity and conformational restraint compared to carboxamide or sulfamoyl linkers in analogs .

Biological Activity

The compound 4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a novel derivative of benzamide characterized by the presence of a triazole ring and a piperidine moiety. This compound has attracted attention due to its potential biological activities, particularly in the context of cancer therapeutics and antimicrobial properties.

Structural Characteristics

The molecular structure of 4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can be summarized as follows:

Component Description
Fluorine Atom Enhances binding affinity through electrostatic interactions.
Triazole Ring Contributes to hydrogen bonding and π-π interactions, crucial for biological activity.
Piperidine Moiety Provides stability and specificity in binding to target proteins.
Benzamide Structure Imparts additional pharmacological properties, enhancing the compound's therapeutic potential.

Antitumor Activity

Research has indicated that compounds containing triazole units exhibit significant antitumor properties. Specifically, derivatives similar to 4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide have been evaluated for their efficacy against various cancer cell lines. For instance:

  • In vitro studies demonstrated that triazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
  • IC50 Values : Several studies reported IC50 values ranging from 0.5 to 5 µM for related compounds against different cancer cell lines, indicating potent antitumor activity.

Antimicrobial Activity

The antimicrobial potential of this compound was also investigated:

  • Against Bacteria : Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 32 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

The anti-inflammatory effects of triazole derivatives are noteworthy:

  • Cytokine Inhibition : Studies have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).
  • Mechanism of Action : The inhibition of these cytokines suggests a potential use in treating inflammatory diseases.

Case Studies

Several case studies highlight the biological activities of similar compounds:

  • Study on Triazole Derivatives :
    • Researchers synthesized a series of triazole derivatives and assessed their biological activities.
    • Results indicated that compounds with piperidine rings exhibited enhanced antitumor activity compared to those without.
  • Evaluation of Anti-inflammatory Effects :
    • A related study evaluated the effects of triazole derivatives on cytokine release in human PBMCs.
    • The most active compounds were found to decrease TNF-α levels significantly, demonstrating their potential as anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide in laboratory settings?

  • Methodological Answer :

  • Hazard Identification : The compound is classified under GHS for acute toxicity (oral), skin corrosion/irritation, and respiratory irritation. Use PPE including nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Conduct reactions in a fume hood to avoid aerosol inhalation. Dust suppression techniques (e.g., wet methods) are recommended during weighing .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose via authorized waste handlers. Avoid dry sweeping to prevent dust dispersion .

Q. What is a standard synthetic route for preparing this compound?

  • Methodological Answer :

  • Step 1 : Synthesize the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using p-tolyl azide and a terminal alkyne precursor .
  • Step 2 : Couple the triazole with piperidine-4-amine using a carbonyl linker (e.g., EDCI/HOBt-mediated amidation) .
  • Step 3 : Introduce the 4-fluorobenzamide moiety via nucleophilic acyl substitution under anhydrous conditions (e.g., DCM, DIPEA) .
  • Yield Optimization : Typical yields range from 45–65%, with purity >95% achievable via recrystallization (ethanol/water) .

Q. Which analytical techniques are essential for confirming the compound’s structural identity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the piperidine C-4 substitution pattern (δ ~4.2 ppm for the benzamide NH) and triazole proton signals (δ ~8.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 433.18 (C23_{23}H21_{21}FN5_5O2_2) .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity, with retention times ~12–14 minutes .

Advanced Research Questions

Q. How can unexpected byproducts during triazole-benzamide coupling be minimized?

  • Methodological Answer :

  • Stoichiometric Control : Use a 1.2:1 molar ratio of triazole-carbonyl chloride to piperidin-4-amine to prevent over-acylation .
  • Catalyst Screening : Test alternatives to Cu(I), such as Ru(II) catalysts, to suppress triazole regioisomer formation .
  • Byproduct Analysis : Employ LC-MS to detect intermediates (e.g., dimeric adducts) and adjust reaction time/temperature .

Q. What strategies resolve contradictions in biological activity data for structurally analogous compounds?

  • Methodological Answer :

  • SAR Studies : Compare substituent effects (e.g., fluorine vs. chlorine) on target binding using radioligand assays .
  • Metabolic Stability Assays : Evaluate hepatic microsome stability to differentiate intrinsic activity from pharmacokinetic variability .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target receptors (e.g., carbonic anhydrase isoforms) .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : Measure logP via shake-flask method; fluorine increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic Resistance : Fluorine reduces CYP450-mediated oxidation, as shown in human liver microsome assays (t1/2_{1/2} > 120 mins) .
  • Crystallography : Single-crystal X-ray diffraction reveals fluorine’s role in stabilizing intermolecular H-bonds in the solid state .

Q. What methodologies validate target engagement in cellular models?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM, 1 hr) and measure thermal stabilization of the target protein via western blot .
  • Knockdown/Rescue Experiments : Use siRNA to silence the target gene and assess compound efficacy restoration in rescue models .
  • Fluorescence Polarization : Competitive binding assays with fluorescent probes (e.g., FITC-labeled inhibitors) quantify IC50_{50} values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer :

  • Reaction Monitoring : Use in situ IR or Raman spectroscopy to track carbonyl consumption and optimize reaction termination points .
  • Purification Variability : Compare column chromatography (silica vs. C18) and crystallization solvents (EtOAc vs. hexane) to identify yield-loss steps .
  • Batch-to-Batch Analysis : Statistical DOE (Design of Experiments) identifies critical factors (e.g., moisture levels, catalyst age) .

Tables for Key Data

Property Value/Method Reference
Molecular Weight433.18 g/mol (HR-ESI-MS)
LogP (Experimental)2.8 ± 0.3 (Shake-flask, pH 7.4)
Metabolic Stability (HLM)t1/2_{1/2} = 132 mins
NMR Shift (Triazole H)δ 8.12 ppm (DMSO-d6_6, 400 MHz)

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